tert-Butyl (10-aminodecyl)carbamate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

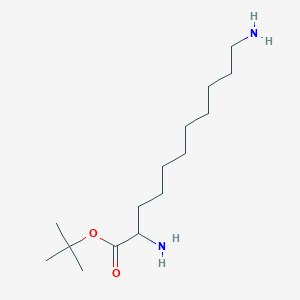

2D Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(10-aminodecyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H32N2O2/c1-15(2,3)19-14(18)17-13-11-9-7-5-4-6-8-10-12-16/h4-13,16H2,1-3H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSAPJHYIFKJREV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCCCCCCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H32N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.43 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

216961-61-4 | |

| Record name | Decane-1,10-diamine, N-BOC protected | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

tert-Butyl (10-aminodecyl)carbamate chemical properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl (10-aminodecyl)carbamate is a bifunctional linker molecule of significant interest in the field of drug development, particularly in the design and synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. The linker component of a PROTAC is a critical determinant of its efficacy, influencing the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and handling of this compound. It is intended to serve as a valuable resource for researchers and scientists engaged in the development of novel therapeutics.

Chemical Properties

This compound is an aliphatic hydrocarbon chain with a terminal primary amine and a Boc-protected amine. The presence of the tert-butyloxycarbonyl (Boc) protecting group on one of the amino groups allows for selective functionalization of the free terminal amine. The Boc group can be readily removed under acidic conditions to liberate the second primary amine, enabling further conjugation.[2]

Quantitative Data Summary

| Property | Value | Reference(s) |

| Molecular Formula | C₁₅H₃₂N₂O₂ | [3] |

| Molecular Weight | 272.43 g/mol | [3] |

| CAS Number | 216961-61-4 | [3] |

| Appearance | White to off-white solid | [4] |

| Melting Point | 105-108 °C (for tert-Butyl carbamate) | [1][4][5] |

| Boiling Point | 380.4 °C at 760 mmHg (Predicted) | [6] |

| Solubility | Soluble in methanol, chloroform, and methylene (B1212753) chloride. Slightly soluble in petroleum ether and water. | [5] |

| Storage Conditions | Store at 2-8°C, protected from light. | [4] |

Experimental Protocols

Synthesis of this compound (Mono-Boc Protection of 1,10-Diaminodecane)

This protocol describes a common method for the selective mono-Boc protection of a symmetrical diamine.[5][7][8]

Materials:

-

Di-tert-butyl dicarbonate (B1257347) (Boc₂O)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (B78521) (NaOH)

-

Methanol (MeOH)

-

Diethyl ether

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Standard laboratory glassware

Procedure:

-

Monoprotonation of the Diamine:

-

Dissolve 1,10-diaminodecane (1.0 eq) in methanol.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of hydrochloric acid (1.0 eq) in methanol.

-

Stir the mixture at room temperature for 30 minutes. This step selectively protonates one of the amino groups, rendering it less reactive.[5][7]

-

-

Boc Protection:

-

Work-up and Purification:

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the methanol.

-

Dissolve the residue in water and wash with diethyl ether to remove any di-Boc protected by-product.[8]

-

Adjust the pH of the aqueous layer to >12 with a 2M NaOH solution to deprotonate the ammonium (B1175870) salt.[7][8]

-

Extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as a white solid.[8]

-

Boc Deprotection

This protocol describes the removal of the Boc protecting group to expose the second primary amine.

Materials:

-

This compound

-

Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware

Procedure:

-

Acidic Cleavage:

-

Work-up and Isolation:

-

Upon completion, carefully remove the solvent and excess acid under reduced pressure.

-

Dissolve the residue in an organic solvent and wash with a saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the deprotected 1,10-diaminodecane.[9]

-

Visualization of a PROTAC Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of a PROTAC molecule utilizing this compound as a linker.

Caption: PROTAC Synthesis Workflow.

Signaling Pathway in PROTAC-Mediated Protein Degradation

The diagram below illustrates the general mechanism of action for a PROTAC, which hijacks the cell's natural ubiquitin-proteasome system to induce the degradation of a target protein.

Caption: PROTAC Mechanism of Action.

References

- 1. bioorg.org [bioorg.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medkoo.com [medkoo.com]

- 4. chemimpex.com [chemimpex.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound|lookchem [lookchem.com]

- 7. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]

- 8. benchchem.com [benchchem.com]

- 9. Selective Mono‐BOC Protection of Diamines | Semantic Scholar [semanticscholar.org]

In-depth Technical Guide: tert-Butyl (10-aminodecyl)carbamate

CAS Number: 216961-61-4

Synonyms: 1-Boc-1,10-diaminodecane, N-Boc-1,10-diaminodecane

This technical guide provides a comprehensive overview of tert-butyl (10-aminodecyl)carbamate, a bifunctional linker crucial in the field of targeted protein degradation. It is designed for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, and applications, particularly in the construction of Proteolysis Targeting Chimeras (PROTACs).

Physicochemical and Spectroscopic Data

The following tables summarize the key physical, chemical, and spectroscopic properties of this compound.

Table 1: General and Physicochemical Properties

| Property | Value | Source |

| CAS Number | 216961-61-4 | --INVALID-LINK--[1], --INVALID-LINK--[2] |

| Molecular Formula | C₁₅H₃₂N₂O₂ | --INVALID-LINK--[1], --INVALID-LINK--[2] |

| Molecular Weight | 272.43 g/mol | --INVALID-LINK--[1], --INVALID-LINK--[2] |

| Appearance | Solid-Liquid Mixture | --INVALID-LINK-- |

| Boiling Point | 380.4 ± 15.0 °C at 760 mmHg | --INVALID-LINK-- |

| Melting Point | Not available | |

| Solubility | To be determined | --INVALID-LINK--[2] |

| Storage Conditions | Short term (days to weeks): 0 - 4 °C. Long term (months to years): -20 °C. Store in a dry, dark place. | --INVALID-LINK--[2] |

Table 2: Spectroscopic Data

| Spectrum Type | Data | Source/Reference |

| ¹H NMR | A spectrum is available for viewing on the BroadPharm website, but the specific data is not publicly transcribed. | --INVALID-LINK--[1] |

| ¹³C NMR | Not publicly available. | |

| Mass Spectrometry | Exact Mass: 272.2464 | --INVALID-LINK--[2] |

| Infrared (IR) | Not publicly available. |

Role in Targeted Protein Degradation

This compound is a linear, aliphatic linker primarily employed in the synthesis of PROTACs.[2][3] PROTACs are heterobifunctional molecules designed to recruit a target protein (Protein of Interest, POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[4]

The structure of this linker is advantageous for PROTAC design:

-

Bifunctionality: It possesses two reactive sites: a primary amine at one terminus and a tert-butyloxycarbonyl (Boc)-protected amine at the other.

-

Orthogonal Reactivity: The free primary amine can be readily coupled to a carboxylic acid on a POI-binding ligand or an E3 ligase-binding ligand through standard amide bond formation. The Boc-protected amine is stable to these conditions and can be deprotected later under mild acidic conditions to reveal a new primary amine for subsequent conjugation.[2][3]

-

Flexibility and Length: The 10-carbon alkyl chain provides a flexible spacer to correctly orient the POI and E3 ligase for efficient formation of the ternary complex (POI-PROTAC-E3 ligase), which is essential for ubiquitination.

Caption: PROTAC signaling pathway leading to targeted protein degradation.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a general method for the mono-Boc protection of diamines using di-tert-butyl dicarbonate (B1257347). The key to selectivity is the slow addition of the Boc-anhydride to a large excess of the diamine.

Caption: Workflow for the synthesis of this compound.

Materials:

-

1,10-Diaminodecane

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Dichloromethane (DCM), anhydrous

-

Deionized water

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., DCM, Methanol)

Procedure:

-

In a round-bottom flask, dissolve 1,10-diaminodecane (5-10 equivalents) in anhydrous DCM.

-

In a separate flask, dissolve di-tert-butyl dicarbonate (1 equivalent) in anhydrous DCM.

-

Slowly add the (Boc)₂O solution dropwise to the stirred solution of 1,10-diaminodecane at room temperature over several hours.

-

Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, transfer the reaction mixture to a separatory funnel and wash with deionized water (3x).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel, using a gradient of methanol (B129727) in dichloromethane to elute the desired mono-protected product.

Application in PROTAC Synthesis: Amide Bond Formation

This protocol describes a general method for coupling the free amine of this compound to a carboxylic acid on a POI-binding ligand ("Warhead-COOH") using a standard peptide coupling reagent like HATU.

Caption: A representative workflow for the synthesis of a PROTAC.

Materials:

-

"Warhead" molecule with a carboxylic acid (Warhead-COOH)

-

This compound

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Ethyl acetate (B1210297) (EtOAc)

-

Brine solution

Procedure - Step 1: Coupling to Warhead

-

Dissolve Warhead-COOH (1 equivalent), HATU (1.2 equivalents), and DIPEA (3 equivalents) in anhydrous DMF.

-

Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

Add a solution of this compound (1.1 equivalents) in anhydrous DMF to the reaction mixture.

-

Stir at room temperature for 4-12 hours, monitoring by TLC or LC-MS.

-

Once the reaction is complete, dilute with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the resulting "Warhead-Linker-Boc" intermediate by flash chromatography or preparative HPLC.

Procedure - Step 2: Boc Deprotection and Final Coupling

-

Dissolve the purified "Warhead-Linker-Boc" in DCM.

-

Add an excess of TFA (e.g., 20-50% v/v in DCM) and stir at room temperature for 1-2 hours.

-

Remove the solvent and excess TFA under reduced pressure to yield the "Warhead-Linker-NH₂" intermediate.

-

This intermediate can then be coupled to an E3 ligase ligand containing a carboxylic acid using the same HATU/DIPEA coupling protocol described in Step 1 to yield the final PROTAC.

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

This guide provides a summary of the available technical information for this compound. Researchers should consult the primary literature for more specific applications and detailed characterization data.

References

An In-depth Technical Guide to tert-Butyl (10-aminodecyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides essential information on tert-Butyl (10-aminodecyl)carbamate, a bifunctional molecule utilized in chemical synthesis, particularly in the development of PROTACs (Proteolysis Targeting Chimeras) and other molecular conjugates.[1][2] Its structure comprises a ten-carbon aliphatic chain (decyl) with a terminal primary amine and a Boc-protected amine group, making it a valuable linker in drug development.[1][2]

Molecular Data

The fundamental molecular properties of this compound are summarized in the table below for easy reference.

| Property | Value | Citations |

| Molecular Formula | C15H32N2O2 | [2] |

| Molecular Weight | 272.43 g/mol | [1][3] |

Structural Information

The chemical structure of this compound features a long hydrocarbon chain that provides spacing, a reactive primary amine for conjugation, and a tert-butoxycarbonyl (Boc) protected amine. The Boc group can be removed under mild acidic conditions to reveal a second primary amine, enabling further chemical modifications.[1]

Caption: Logical relationship of the molecular components.

Experimental Protocols

Detailed experimental protocols for the synthesis or application of this compound were not available in the provided search results. For specific methodologies, researchers should consult peer-reviewed chemical synthesis literature or supplier documentation.

Applications

This compound is primarily used as a linker in the synthesis of PROTACs.[1][2] The terminal amine group can react with carboxylic acids, activated NHS esters, aldehydes, and ketones.[1] The Boc-protected amine provides a stable, yet easily deprotected, functional group for multi-step synthetic strategies.[1]

References

A Technical Guide to 1-Boc-1,10-diaminodecane: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Boc-1,10-diaminodecane, a bifunctional linker molecule increasingly utilized in the development of novel therapeutics, particularly in the field of Proteolysis Targeting Chimeras (PROTACs). This document details its chemical structure, nomenclature, physicochemical properties, and a representative synthetic protocol. Furthermore, its critical role in the logical workflow of PROTAC synthesis is visually represented.

Chemical Structure and Nomenclature

1-Boc-1,10-diaminodecane is an aliphatic alkane chain functionalized with a terminal primary amine and a terminal amine protected by a tert-butoxycarbonyl (Boc) group. This mono-protected diamine is a valuable building block in organic synthesis, offering a free amine for conjugation while the other is masked for selective deprotection under acidic conditions.

IUPAC Name: tert-butyl (10-aminodecyl)carbamate[1]

Synonyms:

-

N-Boc-1,10-decanediamine[3]

-

tert-butyl N-(10-aminodecyl)-carbamate[3]

-

N-(tert-butoxycarbonyl)-1,10-diamino-decane[3]

Chemical Structure:

This diagram illustrates a common synthetic route where the free amine of 1-Boc-1,10-diaminodecane is first coupled to a ligand for the target protein (the "warhead"). Subsequently, the Boc protecting group is removed to reveal the second amine, which is then coupled to a ligand for an E3 ligase, completing the synthesis of the PROTAC molecule. The decane (B31447) chain serves as a flexible spacer, allowing the two ends of the PROTAC to effectively engage their respective protein targets.

References

A Technical Guide to the Solubility of tert-Butyl (10-aminodecyl)carbamate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Predicted Solubility Profile

The molecular structure of tert-Butyl (10-aminodecyl)carbamate, featuring a long, nonpolar decyl chain and two polar functional groups (a primary amine and a Boc-protected amine), suggests a varied solubility profile. The "like dissolves like" principle predicts its behavior in a range of common organic solvents. The nonpolar alkyl chain is expected to contribute to solubility in nonpolar solvents, while the polar amine and carbamate (B1207046) groups will favor interactions with polar solvents.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Solvent Example | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethylformamide (DMF) | Soluble | The polar nature of DMF can solvate the polar functional groups of the molecule. |

| Dimethyl sulfoxide (B87167) (DMSO) | Soluble | DMSO is a strong polar aprotic solvent capable of dissolving a wide range of compounds. | |

| Acetonitrile (B52724) | Moderately Soluble | The polarity of acetonitrile may allow for some dissolution. | |

| Polar Protic | Methanol (B129727) | Soluble | The hydroxyl group of methanol can form hydrogen bonds with the amine and carbamate groups. |

| Ethanol | Soluble | Similar to methanol, ethanol's polarity and hydrogen bonding capacity should promote solubility. | |

| Water | Sparingly Soluble | The long hydrophobic alkyl chain is expected to limit solubility in water despite the presence of polar groups. | |

| Nonpolar | Hexane (B92381) | Sparingly Soluble | The nonpolar nature of hexane will interact favorably with the decyl chain, but may not effectively solvate the polar ends. |

| Toluene (B28343) | Moderately Soluble | The aromatic ring of toluene provides some polarizability which may aid in dissolving the compound. | |

| Chlorinated | Dichloromethane (DCM) | Soluble | DCM is a versatile solvent that can often dissolve compounds with both polar and nonpolar characteristics. |

| Chloroform (B151607) | Soluble | Similar to DCM, chloroform is a good solvent for a wide range of organic molecules. |

Experimental Protocols for Solubility Determination

To ascertain the precise quantitative solubility of this compound, a systematic experimental approach is necessary. The following protocol outlines a general method for determining the solubility of an organic compound.

I. Qualitative Solubility Assessment

This initial step provides a rapid screening of solubility in various solvents.

Materials:

-

This compound

-

A selection of organic solvents (as listed in Table 1)

-

Small test tubes or vials

-

Vortex mixer

-

Spatula

Procedure:

-

Add approximately 10-20 mg of this compound to a clean, dry test tube.

-

Add 1 mL of the selected solvent to the test tube.

-

Vigorously agitate the mixture using a vortex mixer for 1-2 minutes.

-

Visually inspect the solution. Classify the solubility as:

-

Soluble: The solid completely dissolves, forming a clear solution.

-

Partially Soluble: Some of the solid dissolves, but a noticeable amount remains undissolved.

-

Insoluble: The solid does not appear to dissolve.

-

II. Quantitative Solubility Determination (Shake-Flask Method)

This method provides a more precise measurement of solubility at a given temperature.

Materials:

-

This compound

-

Selected organic solvent

-

Scintillation vials or sealed flasks

-

Orbital shaker or magnetic stirrer with a temperature-controlled bath

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system (or other suitable analytical technique)

Procedure:

-

Prepare a series of saturated solutions by adding an excess amount of this compound to a known volume of the solvent in a sealed vial.

-

Place the vials in a temperature-controlled shaker bath and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the vials to stand undisturbed for a period to allow undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved solid.

-

Dilute the filtered solution with a known volume of a suitable solvent.

-

Analyze the concentration of this compound in the diluted solution using a pre-calibrated analytical method such as HPLC or GC.

-

Calculate the original concentration in the saturated solution to determine the solubility, typically expressed in mg/mL or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of an organic compound.

Caption: Workflow for determining the solubility of an organic compound.

References

tert-Butyl (10-aminodecyl)carbamate stability and storage conditions

An In-depth Technical Guide to the Stability and Storage of tert-Butyl (10-aminodecyl)carbamate

Introduction

This compound is a bifunctional linker molecule commonly utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and for other conjugation applications in drug development and chemical biology.[1][2][3] Its structure features a long aliphatic decane (B31447) chain, a terminal primary amine, and a Boc-protected amine. The terminal amine allows for conjugation with molecules such as carboxylic acids or activated esters, while the tert-butyloxycarbonyl (Boc) protecting group can be removed under mild acidic conditions to reveal a second primary amine for further functionalization.[1][2][3] Understanding the stability and optimal storage conditions of this linker is critical for ensuring its integrity, purity, and performance in subsequent synthetic steps.

This guide provides a comprehensive overview of the stability profile of this compound, recommended storage conditions, and standardized protocols for its stability assessment.

Chemical Stability and Degradation Pathways

This compound is generally stable under recommended storage conditions.[4][5][6][7] The primary points of reactivity are the terminal amine and the Boc-protected amine. The long alkyl chain is chemically robust under most conditions.

Key Factors Influencing Stability:

-

pH/Acidity: The Boc protecting group is susceptible to cleavage under acidic conditions.[1][2] Exposure to strong acids will lead to the deprotection of the carbamate, yielding 1,10-diaminodecane, isobutylene, and carbon dioxide. This is the most likely degradation pathway under non-thermal conditions.

-

Temperature: While stable for short periods at ambient temperature, such as during shipping, elevated temperatures can promote degradation.[2] Thermal decomposition can lead to the release of hazardous products, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[4][5][6]

-

Oxidizing Agents: The molecule is incompatible with strong oxidizing agents, which can react with the amine functionalities.[4][5][6]

A diagram of the primary acid-catalyzed degradation pathway is shown below.

Caption: Acid-catalyzed degradation of this compound.

Recommended Storage Conditions

To ensure a long shelf life, which can exceed two years, specific storage conditions should be maintained.[2]

| Parameter | Short-Term (Days to Weeks) | Long-Term (Months to Years) |

| Temperature | 0 - 4 °C[2] | -20 °C[1][2] |

| Atmosphere | Dry, inert atmosphere (e.g., Argon, Nitrogen) recommended | Dry, inert atmosphere (e.g., Argon, Nitrogen) essential |

| Light Exposure | Store in a dark place[2] | Protect from light by using amber vials or storing in the dark[2] |

| Container | Tightly sealed container[4][5][7] | Tightly sealed container[4][5][7] |

Summary of Incompatible Materials:

Experimental Protocol for Stability Assessment

While specific stability data for this compound is not publicly available, a standard experimental protocol can be employed to assess its stability under various stress conditions.

Objective: To determine the degradation profile of this compound under conditions of elevated temperature, high humidity, and light exposure.

Materials:

-

This compound (of known purity)

-

HPLC-grade solvents (e.g., acetonitrile, water)

-

Buffers of various pH values (e.g., pH 4, 7, 9)

-

Temperature and humidity-controlled stability chambers

-

Photostability chamber

-

Calibrated HPLC system with a suitable detector (e.g., UV, ELSD, or MS)

-

Validated analytical column (e.g., C18)

Methodology:

-

Initial Analysis (T=0):

-

Accurately weigh and dissolve the compound in a suitable solvent.

-

Perform an initial purity analysis using a validated HPLC method to establish the baseline purity and identify any initial impurities.

-

-

Sample Preparation for Stress Testing:

-

Prepare multiple aliquots of the compound, both as a solid and in solution (at a relevant concentration in a chosen solvent/buffer).

-

Place samples in appropriate vials for each stress condition.

-

-

Stress Conditions:

-

Thermal Stability: Place solid and solution samples in stability chambers at elevated temperatures (e.g., 40°C, 60°C) and controlled humidity (e.g., 75% RH).

-

Photostability: Expose solid and solution samples to a light source according to ICH Q1B guidelines. Wrap control samples in aluminum foil to protect from light.

-

pH Stability: For solution samples, use buffers at acidic, neutral, and basic pH values to assess hydrolytic stability.

-

-

Time Points:

-

Withdraw samples from the stress conditions at predetermined time points (e.g., 1, 2, 4, and 8 weeks).

-

-

Analysis:

-

At each time point, analyze the samples by the validated HPLC method.

-

Quantify the remaining parent compound and any new degradation products that appear.

-

If using a mass spectrometer, attempt to identify the structure of major degradation products.

-

-

Data Presentation:

-

Plot the percentage of the remaining parent compound against time for each condition.

-

Summarize the formation of degradation products in a table.

-

The following diagram illustrates the general workflow for a stability study.

Caption: General workflow for a chemical stability study.

This compound is a stable molecule when handled and stored correctly. The primary vulnerabilities are the acid-labile Boc protecting group and the potential for oxidation of the amine functionalities. For long-term viability and to ensure the integrity of this critical reagent in complex synthetic applications, adherence to the recommended storage conditions of -20°C in a dry, dark, and inert environment is paramount. For critical applications in drug development, conducting a formal stability study using the outlined protocol is recommended to establish a definitive shelf-life under specific laboratory conditions.

References

Spectroscopic Profile of tert-Butyl (10-aminodecyl)carbamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for tert-Butyl (10-aminodecyl)carbamate, a bifunctional linker molecule commonly utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other chemical biology tools. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, along with the experimental protocols for data acquisition.

Summary of Spectroscopic Data

The empirical formula for this compound is C₁₅H₃₂N₂O₂, with a molecular weight of 272.43 g/mol . The structural and spectroscopic data are summarized below.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 3.08 | t, J = 6.9 Hz | 2H | -CH₂-NH-Boc |

| 2.68 | t, J = 7.1 Hz | 2H | -CH₂-NH₂ |

| 1.48 - 1.42 | m | 4H | -CH₂-CH₂-NH-Boc, -CH₂-CH₂-NH₂ |

| 1.44 | s | 9H | -C(CH₃)₃ |

| 1.27 | br s | 12H | -(CH₂)₆- |

Solvent: CDCl₃. Reference: Tetramethylsilane (B1202638) (TMS) at 0.00 ppm.

Table 2: IR Spectroscopic Data

| Frequency (cm⁻¹) | Intensity | Assignment |

| 3450-3250 | Broad | N-H stretch (amine and carbamate) |

| 2925, 2854 | Strong | C-H stretch (alkane) |

| 1685 | Strong | C=O stretch (carbamate) |

| 1520 | Medium | N-H bend (carbamate) |

| 1165 | Medium | C-O stretch (carbamate) |

Table 3: Mass Spectrometry Data

| m/z | Interpretation |

| 273.26 | [M+H]⁺ (Calculated for C₁₅H₃₃N₂O₂⁺: 273.2537) |

| 217.20 | [M+H - C₄H₈]⁺ or [M+H - 56]⁺ |

| 173.18 | [M+H - C₅H₉NO₂]⁺ or [M+H - 100]⁺ |

Experimental Protocols

The following protocols describe the general procedures for obtaining the NMR, IR, and MS data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of approximately 5-10 mg of this compound was dissolved in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The ¹H NMR spectrum was recorded on a 400 MHz spectrometer at ambient temperature. The data was processed using standard Fourier transform and baseline correction algorithms.

Infrared (IR) Spectroscopy

The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond attenuated total reflectance (ATR) accessory. A small amount of the solid sample was placed directly on the ATR crystal, and the spectrum was recorded over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal was subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectral analysis was performed using a high-resolution mass spectrometer with an electrospray ionization (ESI) source. The sample was dissolved in a suitable solvent such as methanol (B129727) or acetonitrile (B52724) and introduced into the mass spectrometer via direct infusion. The analysis was conducted in positive ion mode, and the mass-to-charge ratio (m/z) of the ions was measured.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

Commercial Suppliers and Technical Guide for tert-Butyl (10-aminodecyl)carbamate in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of commercial suppliers for tert-Butyl (10-aminodecyl)carbamate, a key building block in the development of targeted protein degraders. It also presents a detailed technical summary of its application, including a representative experimental protocol and the associated biological pathway, to support researchers in utilizing this molecule for therapeutic innovation.

Introduction to this compound

This compound is a bifunctional linker molecule widely employed in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] Its structure features a 10-carbon alkyl chain that provides appropriate spacing between the two ends of a PROTAC, a terminal primary amine for conjugation to a ligand targeting a protein of interest, and a Boc-protected amine group. The Boc (tert-butyloxycarbonyl) protecting group allows for selective deprotection under acidic conditions to reveal a second primary amine, which can then be conjugated to a ligand for an E3 ubiquitin ligase. This modular nature makes it a valuable tool in the construction of heterobifunctional degraders.

Commercial Suppliers

A variety of chemical suppliers offer this compound for research and development purposes. The following table summarizes key information from a selection of commercial vendors.

| Supplier | Catalog Number | Purity | Available Quantities | CAS Number |

| MedChemExpress | HY-W047688 | ≥97.0% | 100 mg, 250 mg, 500 mg, 1 g | 216961-61-4 |

| BroadPharm | BP-21533 | ≥95% | 100 mg, 250 mg, 500 mg, 1 g | 216961-61-4 |

| Sigma-Aldrich | CIAH987F1FED | 97% | Inquire | 216961-61-4 |

| MedKoo | 122117 | >98% | 100 mg, 250 mg, 500 mg, 1 g | 216961-61-4 |

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₅H₃₂N₂O₂ |

| Molecular Weight | 272.43 g/mol |

| Appearance | Solid to liquid mixture |

| Storage Temperature | 4°C, protect from light |

Application in PROTAC Synthesis: A Case Study in BRD4 Degradation

This compound and similar long-chain alkyl linkers are instrumental in the development of PROTACs targeting key proteins in cancer biology, such as Bromodomain-containing protein 4 (BRD4).[2][3] BRD4 is an epigenetic reader protein that plays a critical role in the transcription of oncogenes, including c-MYC. By degrading BRD4, it is possible to downregulate these oncogenes and inhibit cancer cell proliferation.

A typical PROTAC utilizing a 10-carbon linker would consist of a ligand for BRD4 (e.g., a derivative of the inhibitor JQ1) connected via the linker to a ligand for an E3 ubiquitin ligase, such as Cereblon (CRBN) or Von Hippel-Lindau (VHL).[2][4]

General Synthetic Workflow

The synthesis of a BRD4-targeting PROTAC using a linker derived from this compound would follow a multi-step process. The diagram below illustrates a generalized workflow.

Caption: Generalized workflow for the synthesis of a PROTAC molecule.

Representative Experimental Protocol: Synthesis of a BRD4-Targeting PROTAC

The following is a representative, multi-step protocol adapted from methodologies for synthesizing PROTACs with similar linkers.[2]

Step 1: Boc Deprotection of the Linker

-

Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (B109758) (DCM) or 1,4-dioxane.

-

Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane (e.g., 4M solution, 10 eq).

-

Stir the reaction mixture at room temperature for 1-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, remove the solvent and excess acid under reduced pressure to yield the deprotected diamine linker as a salt.

Step 2: Conjugation to an E3 Ligase Ligand (e.g., Pomalidomide derivative)

-

Dissolve the E3 ligase ligand containing a carboxylic acid functional group (1.0 eq) in a suitable anhydrous solvent like dimethylformamide (DMF).

-

Add a coupling agent such as HATU (1.1 eq) and a base like diisopropylethylamine (DIPEA) (2.0 eq).

-

Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

Add a solution of the deprotected diamine linker from Step 1 (1.2 eq) in DMF.

-

Stir the reaction at room temperature overnight.

-

Purify the resulting linker-E3 ligase conjugate by flash chromatography or preparative HPLC.

Step 3: Conjugation to a BRD4 Ligand (e.g., JQ1 derivative)

-

Follow a similar amide coupling procedure as in Step 2, using the purified linker-E3 ligase conjugate (1.0 eq) and a BRD4 ligand derivative with a carboxylic acid handle (1.0 eq).

-

After the reaction is complete, purify the final PROTAC molecule using preparative HPLC to obtain a high-purity product for biological evaluation.

Biological Mechanism of Action: PROTAC-Mediated BRD4 Degradation

The synthesized PROTAC functions by hijacking the cell's ubiquitin-proteasome system to induce the degradation of BRD4.[4]

Caption: Signaling pathway of PROTAC-induced protein degradation.

The PROTAC molecule simultaneously binds to BRD4 and the E3 ubiquitin ligase, forming a ternary complex. This proximity allows the E3 ligase to transfer ubiquitin molecules to the BRD4 protein. The poly-ubiquitinated BRD4 is then recognized and degraded by the 26S proteasome. This event-driven pharmacology allows a single PROTAC molecule to induce the degradation of multiple BRD4 proteins, leading to a potent and sustained downstream effect.[4]

Conclusion

This compound is a readily available and versatile chemical tool for the synthesis of PROTACs. Its 10-carbon chain provides a suitable length for inducing the degradation of various target proteins, as exemplified by the targeting of BRD4 in cancer. The straightforward chemistry of Boc deprotection and amide bond formation allows for its efficient incorporation into complex PROTAC molecules. This guide provides a foundational understanding for researchers to procure and utilize this linker in the development of novel targeted protein degraders.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders: Proof-of-Concept Application to BRD4-Degrading PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Purity and Quality Specifications for tert-Butyl (10-aminodecyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purity and quality specifications for tert-Butyl (10-aminodecyl)carbamate (CAS No. 216961-61-4), a bifunctional linker critical in the development of Proteolysis Targeting Chimeras (PROTACs). This document outlines key quality attributes, analytical methodologies for their assessment, and a standard workflow for its application in synthesis.

Core Compound Specifications

This compound is an aliphatic hydrocarbon chain featuring a terminal amine and a Boc-protected amino group. This structure allows for its sequential conjugation to two different molecular entities, a fundamental characteristic for its role as a PROTAC linker.[1][2][3] The quality and purity of this linker are paramount to ensure the successful synthesis and efficacy of the final PROTAC molecule.

Physical and Chemical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below. These parameters are essential for handling, storage, and downstream applications.

| Property | Value | Source(s) |

| CAS Number | 216961-61-4 | [1][3] |

| Molecular Formula | C₁₅H₃₂N₂O₂ | [1][3] |

| Molecular Weight | 272.43 g/mol | [1][3] |

| Appearance | Solid to Liquid Mixture | [4] |

| Boiling Point | 380.4 °C at 760 mmHg | [4] |

| Density | 0.932 g/cm³ | [] |

| Storage Temperature | 2–8 °C under inert gas | [] |

Purity and Quality Specifications

The purity of this compound is a critical parameter that directly impacts the yield and purity of the resulting PROTAC. The specifications from various commercial suppliers are consolidated below. Purity is typically assessed by High-Performance Liquid Chromatography (HPLC) and confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy.

| Specification | Typical Value | Analytical Method |

| Purity (by HPLC) | ≥97% | HPLC-UV/MS |

| Identity | Conforms to structure | ¹H NMR, ¹³C NMR, MS |

| Elemental Analysis | C: 66.13%, H: 11.84%, N: 10.28%, O: 11.75% | Combustion Analysis |

Experimental Protocols for Quality Control

Detailed below are representative experimental protocols for the analysis of this compound. These methods are based on standard practices for the quality control of bifunctional linkers and other small molecules in drug discovery.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Objective: To determine the purity of this compound by separating it from any potential impurities.

-

Instrumentation: HPLC system with a UV detector and a mass spectrometer (LC-MS).

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Formic acid in Water.

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile.

-

Gradient:

-

0-2 min: 5% B

-

2-15 min: 5% to 95% B

-

15-20 min: 95% B

-

20-21 min: 95% to 5% B

-

21-25 min: 5% B

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV at 210 nm and Mass Spectrometry (Positive Ion Mode).

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a 1:1 mixture of Mobile Phase A and B.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Identity Confirmation

Objective: To confirm the chemical structure of this compound.

-

Instrumentation: 400 MHz NMR Spectrometer.

-

Solvent: Deuterated chloroform (B151607) (CDCl₃) or Deuterated methanol (B129727) (CD₃OD).

-

¹H NMR Parameters:

-

Pulse Sequence: zg30

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

-

¹³C NMR Parameters:

-

Pulse Sequence: zgpg30

-

Number of Scans: 1024

-

Relaxation Delay: 2.0 s

-

-

Sample Preparation: Dissolve 5-10 mg of the compound in 0.7 mL of deuterated solvent.

Mass Spectrometry (MS) for Molecular Weight Verification

Objective: To confirm the molecular weight of this compound.

-

Instrumentation: Electrospray Ionization Mass Spectrometer (ESI-MS).

-

Ionization Mode: Positive.

-

Scan Range: m/z 100-500.

-

Sample Infusion: The sample prepared for HPLC analysis can be directly infused into the mass spectrometer.

-

Expected Mass: [M+H]⁺ = 273.25.

Application in PROTAC Synthesis: A Logical Workflow

The primary application of this compound is as a linker in the synthesis of PROTACs. The following diagram illustrates a typical workflow from quality control of the linker to the final PROTAC synthesis.

Potential Impurities and Synthesis Considerations

The synthesis of this compound typically involves the mono-Boc protection of 1,10-diaminodecane. Potential impurities may arise from this process, including:

-

Starting Material: Unreacted 1,10-diaminodecane.

-

Di-substituted by-product: The di-Boc protected 1,10-diaminodecane.

-

Solvent Residues: Residual solvents from the reaction and purification steps.

The presence of these impurities can complicate downstream reactions and the purification of the final PROTAC. Therefore, stringent quality control of the linker is essential.

Conclusion

The quality and purity of this compound are foundational to the successful development of potent and selective PROTACs. The specifications and analytical methods outlined in this guide provide a framework for researchers and drug development professionals to ensure the integrity of this critical reagent. Adherence to these quality standards will facilitate reproducible results and accelerate the discovery of novel therapeutics.

References

Methodological & Application

Application Notes and Protocols for tert-Butyl (10-aminodecyl)carbamate as a PROTAC Linker

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. These heterobifunctional molecules consist of two ligands connected by a chemical linker: one binds to the target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination and subsequent degradation of the POI by the proteasome.

The linker is a critical component of a PROTAC, as its length, rigidity, and chemical composition significantly influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), thereby affecting the efficiency and selectivity of protein degradation. Alkyl chains are a common choice for linkers due to their synthetic tractability and ability to provide the necessary flexibility and length to span the distance between the POI and the E3 ligase.

This document provides detailed application notes and protocols for the use of tert-Butyl (10-aminodecyl)carbamate , a 10-carbon aliphatic chain with a terminal amine and a Boc-protected amine, as a versatile linker in PROTAC synthesis. The free amine allows for straightforward conjugation to a ligand (either for the POI or the E3 ligase) bearing a reactive group such as a carboxylic acid or an activated ester. The Boc-protected amine can be deprotected under mild acidic conditions to reveal a second amine, enabling the subsequent attachment of the other ligand, completing the PROTAC synthesis.

While specific examples of published PROTACs utilizing this exact 10-carbon linker are limited, this document will provide representative data and protocols based on PROTACs employing long-chain alkyl linkers to guide researchers in their drug discovery efforts.

Chemical Properties and Reactivity

This compound is a bifunctional linker precursor with the following key reactive features:

-

Primary Amine: The terminal amine group is a nucleophile that can readily react with various electrophilic functional groups, most commonly carboxylic acids (to form an amide bond) or activated esters (e.g., NHS esters). This reaction is typically used for the first conjugation step in PROTAC synthesis.

-

Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) protecting group is stable under many reaction conditions but can be efficiently removed under mild acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield a free primary amine. This orthogonality allows for the sequential attachment of the two different ligands required for the PROTAC molecule.

Representative Application: Synthesis of a BRD4-Targeting PROTAC

Bromodomain-containing protein 4 (BRD4) is a key epigenetic reader and a well-validated target in oncology. The following section details a representative synthesis of a BRD4-targeting PROTAC using a long-chain alkyl linker, analogous to what could be achieved with this compound.

Quantitative Data for a Representative BRD4 PROTAC with a Long-Chain Alkyl Linker

The following table summarizes the biological activity of a representative BRD4-targeting PROTAC (e.g., ARV-825, which uses a different but functionally similar long linker) that recruits the E3 ligase Cereblon (CRBN). This data is provided to illustrate the typical performance of such a degrader.

| Parameter | Value | Cell Line | Reference |

| Binding Affinity (BRD4) | 10 nM | - | [1] |

| Binding Affinity (CRBN) | 3 µM | - | [1] |

| DC50 (BRD4 Degradation) | 1 nM | Burkitt's Lymphoma (Ramos) | [1] |

| Dmax (BRD4 Degradation) | >95% | Burkitt's Lymphoma (Ramos) | [1] |

| Cell Growth Inhibition (IC50) | <1 µM | Various Cancer Cell Lines | - |

Experimental Protocols

Protocol 1: Synthesis of a PROTAC using this compound

This protocol describes a general two-step procedure for synthesizing a PROTAC.

Step 1: Coupling of the first ligand to the linker

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve the first ligand (containing a carboxylic acid, 1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

-

Activation: Add a peptide coupling reagent such as HATU (1.2 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA, 3.0 eq). Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

-

Coupling: Add this compound (1.1 eq) to the reaction mixture.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-16 hours.

-

Work-up and Purification: Once the reaction is complete, quench with water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.

Step 2: Boc Deprotection and Coupling of the Second Ligand

-

Deprotection: Dissolve the product from Step 1 in dichloromethane (B109758) (DCM). Add trifluoroacetic acid (TFA, typically 20-50% v/v) dropwise at 0 °C.

-

Reaction Monitoring: Stir the reaction at room temperature for 1-2 hours, monitoring the deprotection by TLC or LC-MS.

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.

-

Coupling of the Second Ligand: Dissolve the deprotected intermediate and the second ligand (containing a carboxylic acid, 1.0 eq) in anhydrous DMF.

-

Activation and Coupling: Add HATU (1.2 eq) and DIPEA (3.0 eq) and stir at room temperature until the reaction is complete, as monitored by TLC or LC-MS.

-

Final Purification: Perform an aqueous work-up as described in Step 1 and purify the final PROTAC product by preparative high-performance liquid chromatography (HPLC).

Protocol 2: Western Blotting for PROTAC-Induced Protein Degradation

This protocol is used to quantify the degradation of the target protein in cells treated with the PROTAC.

-

Cell Culture and Treatment: Plate cells at an appropriate density in a multi-well plate and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC or vehicle control (e.g., DMSO) for a specified time (e.g., 4, 8, 16, or 24 hours).

-

Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay kit.

-

Sample Preparation and SDS-PAGE: Normalize the protein concentrations of all samples. Add Laemmli sample buffer and boil the samples at 95°C for 5 minutes. Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C. Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of protein degradation relative to the vehicle-treated control to determine the DC50 and Dmax values.

Protocol 3: Cell Viability Assay (MTT or CCK8)

This assay measures the effect of the PROTAC on cell proliferation and viability.

-

Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of the PROTAC for a desired period (e.g., 72 hours).

-

Assay: Add MTT or CCK8 reagent to each well and incubate according to the manufacturer's instructions.

-

Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot the dose-response curve to determine the IC50 value.

Visualizations

PROTAC Mechanism of Action

Caption: General mechanism of action for a PROTAC, leading to the degradation of a target protein.

PROTAC Synthesis Workflow

Caption: A representative workflow for the synthesis of a PROTAC using a bifunctional linker.

BRD4 Signaling Pathway and PROTAC Intervention

Caption: The role of BRD4 in oncogene transcription and its inhibition by a PROTAC degrader.

Conclusion

This compound serves as a valuable and versatile linker for the synthesis of PROTACs. Its 10-carbon aliphatic chain provides the necessary length and flexibility to facilitate the formation of a productive ternary complex for a variety of target proteins and E3 ligases. The orthogonal protecting group strategy allows for a straightforward and modular synthetic approach. The protocols and representative data presented in these application notes provide a solid foundation for researchers to design, synthesize, and evaluate novel PROTACs incorporating this long-chain aliphatic linker, ultimately contributing to the advancement of targeted protein degradation as a therapeutic strategy.

References

Application Notes and Protocols for the Reaction of tert-Butyl (10-aminodecyl)carbamate with NHS Esters

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reaction between primary amines and N-hydroxysuccinimide (NHS) esters is a cornerstone of modern bioconjugation chemistry, enabling the formation of stable amide bonds under mild conditions.[1][2][3] This protocol details the reaction of tert-Butyl (10-aminodecyl)carbamate, a versatile bifunctional linker, with NHS esters. This linker possesses a terminal primary amine for conjugation and a tert-butyloxycarbonyl (Boc)-protected amine, which can be deprotected in a subsequent step to reveal a second primary amine for further modification.[1][2][3] This functionality makes it an ideal building block in the synthesis of complex molecules such as Proteolysis Targeting Chimeras (PROTACs)[1][2][3], fluorescent probes, and antibody-drug conjugates (ADCs).[4][5]

These application notes provide a comprehensive guide to performing this conjugation, including detailed protocols, expected outcomes, and troubleshooting.

Principle of the Reaction

The reaction proceeds via a nucleophilic acyl substitution. The lone pair of electrons on the primary amine of this compound attacks the electrophilic carbonyl carbon of the NHS ester. This results in the formation of a tetrahedral intermediate, which then collapses to form a stable amide bond and releases N-hydroxysuccinimide as a byproduct. The reaction is typically carried out in a slightly basic buffer (pH 7.2-8.5) to ensure the primary amine is deprotonated and thus more nucleophilic.

Applications

-

PROTAC Synthesis: this compound can serve as a flexible aliphatic linker connecting a ligand for a target protein and a ligand for an E3 ubiquitin ligase.[1][2][3][6]

-

Fluorescent Probe Synthesis: Conjugation to a fluorescent dye NHS ester allows for the creation of fluorescently labeled linkers for use in cellular imaging and binding assays.

-

Drug Delivery and Development: Attachment of this linker to a drug molecule can facilitate its conjugation to a targeting moiety, such as an antibody, improving its therapeutic index.[4]

-

Surface Modification: The primary amine can be used to immobilize the linker onto surfaces functionalized with NHS esters for various biotechnological applications.

Experimental Protocols

Protocol 1: General Reaction of this compound with an NHS Ester

This protocol describes a general method for the conjugation of this compound to a generic NHS ester.

Materials:

-

This compound

-

NHS Ester of interest

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

0.1 M Sodium Bicarbonate Buffer (pH 8.3) or Phosphate-Buffered Saline (PBS, pH 7.4)

-

Triethylamine (B128534) (TEA) or Diisopropylethylamine (DIPEA) (for reactions in organic solvents)

-

Reaction vessel (e.g., glass vial)

-

Magnetic stirrer and stir bar

-

Thin-Layer Chromatography (TLC) plates and developing chamber

-

Purification system (e.g., flash chromatography or preparative HPLC)

Procedure:

-

Dissolution of Reactants:

-

Dissolve this compound (1 equivalent) in a minimal amount of anhydrous DMF or DMSO.

-

In a separate vial, dissolve the NHS ester (1.1 equivalents) in the same solvent.

-

-

Reaction Setup:

-

To the solution of this compound, add the NHS ester solution dropwise while stirring.

-

If the reaction is performed in an organic solvent, add a base such as triethylamine or DIPEA (1.5 equivalents) to the reaction mixture. For reactions in aqueous buffers like sodium bicarbonate, the pH of the buffer facilitates the reaction.

-

-

Reaction Conditions:

-

Stir the reaction mixture at room temperature for 2-4 hours or overnight at 4°C. The progress of the reaction can be monitored by TLC or LC-MS.

-

-

Work-up and Purification:

-

Once the reaction is complete, the solvent can be removed under reduced pressure.

-

The crude product is then purified using an appropriate method. For many small molecule conjugations, flash chromatography on silica (B1680970) gel is effective. The choice of eluent will depend on the polarity of the product. A gradient of methanol (B129727) in dichloromethane (B109758) is often a good starting point.

-

Quantitative Data (Representative):

| Parameter | Value |

| Molar Ratio (Carbamate:NHS Ester) | 1 : 1.1 |

| Reaction Time | 4 hours |

| Temperature | Room Temperature |

| Solvent | DMF |

| Yield (after purification) | ~85-95% |

| Purity (by HPLC) | >95% |

Protocol 2: Synthesis of a Fluorescently Labeled Linker

This protocol provides a specific example of conjugating this compound with Fluorescein (B123965) NHS Ester.

Materials:

-

This compound

-

Fluorescein NHS Ester

-

Anhydrous DMSO

-

0.1 M Sodium Bicarbonate Buffer, pH 8.3

-

Size-Exclusion Chromatography column (e.g., Sephadex G-25) or Reverse-Phase HPLC

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a 10 mg/mL solution of this compound in anhydrous DMSO.

-

Prepare a 10 mg/mL solution of Fluorescein NHS Ester in anhydrous DMSO immediately before use.

-

-

Conjugation Reaction:

-

In a microcentrifuge tube, combine 100 µL of the this compound solution with 500 µL of 0.1 M Sodium Bicarbonate Buffer (pH 8.3).

-

Add a 1.5 molar excess of the Fluorescein NHS Ester solution to the carbamate (B1207046) solution.

-

Incubate the reaction for 1 hour at room temperature in the dark.

-

-

Purification:

-

Purify the conjugate by passing the reaction mixture through a size-exclusion chromatography column pre-equilibrated with PBS (pH 7.4) to separate the labeled product from unreacted dye.

-

Alternatively, purification can be achieved by reverse-phase HPLC.

-

Expected Outcome and Characterization:

The successful conjugation will result in a fluorescently labeled linker. The product can be characterized by:

-

UV-Vis Spectroscopy: To confirm the presence of the fluorescein moiety (absorbance maximum around 494 nm).

-

Mass Spectrometry: To confirm the molecular weight of the final product.

-

NMR Spectroscopy: To confirm the structure of the conjugate.

Quantitative Data (Representative):

| Parameter | Value |

| Molar Ratio (Carbamate:Fluorescein NHS) | 1 : 1.5 |

| Reaction Time | 1 hour |

| Temperature | Room Temperature |

| Buffer | 0.1 M Sodium Bicarbonate, pH 8.3 |

| Labeling Efficiency | High |

| Yield (after purification) | ~80-90% |

Subsequent Deprotection of the Boc Group

Following the successful conjugation to the NHS ester, the Boc-protecting group on the other end of the linker can be removed to expose a primary amine for further reactions.

Protocol 3: Boc Deprotection

Materials:

-

Boc-protected conjugate

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

Procedure:

-

Dissolve the Boc-protected conjugate in a solution of 20-50% TFA in DCM.

-

Stir the reaction at room temperature for 1-2 hours.

-

Monitor the deprotection by TLC or LC-MS.

-

Upon completion, remove the TFA and DCM under reduced pressure.

-

Neutralize the residue with a saturated sodium bicarbonate solution and extract the product with an appropriate organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the deprotected product.

Visualizations

Caption: Workflow for the conjugation of this compound with an NHS ester.

Caption: Reaction mechanism showing the formation of a stable amide bond.

Caption: Workflow for the deprotection of the Boc group to yield a primary amine.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound, 216961-61-4 | BroadPharm [broadpharm.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Synthesis and Biological Evaluation of a Carbamate-Containing Tubulysin Antibody-Drug Conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: tert-Butyl (10-aminodecyl)carbamate in Drug Delivery Systems

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential uses of tert-butyl (10-aminodecyl)carbamate as a bifunctional linker in the development of advanced drug delivery systems. While primarily recognized for its role in Proteolysis-Targeting Chimeras (PROTACs), its unique structural features—a terminal primary amine and a Boc-protected amine separated by a flexible 10-carbon aliphatic chain—make it a versatile tool for various drug delivery strategies, including the surface modification of nanoparticles and the construction of drug conjugates.

Overview of this compound

-

Structure: this compound is an aliphatic alkane chain featuring a terminal primary amine and a tert-butyloxycarbonyl (Boc) protected amine.[1]

-

Key Functional Groups:

-

Primary Amine (-NH₂): Highly reactive and suitable for conjugation to carboxylic acids, activated NHS esters, and aldehydes/ketones.[1]

-

Boc-Protected Amine (-NHBoc): Stable under many reaction conditions, the Boc group can be readily removed under mild acidic conditions to reveal a primary amine for subsequent conjugation steps.[1]

-

-

Applications in Drug Delivery: Its bifunctional nature allows for the sequential or orthogonal conjugation of different molecules, making it an ideal linker for connecting therapeutic agents to carrier systems or for the surface functionalization of nanoparticles.[2][3]

Key Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₃₂N₂O₂ | [1] |

| Molecular Weight | 272.4 g/mol | [1] |

| CAS Number | 216961-61-4 | [1] |

| Reactivity | Terminal amine reacts with carboxylic acids, NHS esters, aldehydes, and ketones. Boc group is acid-labile. | [1][4] |

| Storage Conditions | -20°C | [1] |

Experimental Protocols

The following protocols are generalized methodologies adapted for the use of this compound in drug delivery applications. Researchers should optimize these protocols for their specific drug and carrier systems.

Protocol 1: Surface Functionalization of Carboxylated Nanoparticles

This protocol describes the covalent attachment of this compound to the surface of nanoparticles (e.g., polymeric nanoparticles, mesoporous silica (B1680970) nanoparticles) that display carboxylic acid groups. This process introduces a flexible spacer arm with a protected amine, which can be later deprotected for further conjugation.

Materials:

-

Carboxylated nanoparticles (e.g., PLGA-COOH, SiO₂-COOH)

-

This compound

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

N-Hydroxysuccinimide (NHS)

-

Activation Buffer: 2-(N-morpholino)ethanesulfonic acid (MES) buffer (pH 4.5-6.0)

-

Reaction Buffer: Phosphate-buffered saline (PBS) (pH 7.4)

-

Quenching solution (e.g., Tris buffer or glycine)

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

-

Dialysis membrane or size-exclusion chromatography (SEC) column for purification

Procedure:

-

Activation of Carboxyl Groups on Nanoparticles:

-

Disperse the carboxylated nanoparticles in the activation buffer.

-

Add 1.1 equivalents of NHS followed by 1.1 equivalents of EDC to the nanoparticle suspension.

-

Stir the reaction mixture at room temperature for 1-4 hours to activate the carboxylic acid groups by forming an NHS ester.

-

-

Conjugation of this compound:

-

Dissolve this compound in a minimal amount of DMF or DMSO.

-

Add the dissolved linker to the activated nanoparticle suspension.

-

Adjust the pH of the reaction mixture to 7.2-8.0 with a suitable buffer to facilitate the reaction between the NHS ester and the primary amine of the linker.

-

Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Quenching and Purification:

-

Quench any unreacted NHS esters by adding an amine-containing buffer (e.g., Tris or glycine).

-

Purify the functionalized nanoparticles to remove unreacted linker and coupling agents using dialysis against PBS or size-exclusion chromatography.

-

-

Characterization:

-

Confirm the successful conjugation by techniques such as Fourier-transform infrared spectroscopy (FTIR) to detect the presence of the carbamate (B1207046) group, and thermogravimetric analysis (TGA) to quantify the amount of grafted linker.

-

Assess the change in surface charge using zeta potential measurements.

-

Workflow for Nanoparticle Surface Functionalization

Caption: Workflow for the surface functionalization of nanoparticles.

Protocol 2: Synthesis of a Drug-Linker Conjugate for Prodrug Development

This protocol outlines the steps to conjugate a drug containing a carboxylic acid group to the primary amine of this compound. The resulting conjugate has a terminal Boc-protected amine that can be deprotected to allow for further attachment to a targeting moiety or a carrier system.

Materials:

-

Drug with a carboxylic acid moiety

-

This compound

-

EDC and NHS (or other coupling agents like HATU)

-

Anhydrous organic solvent (e.g., DMF, CH₂Cl₂, DMSO)

-

Tertiary amine base (e.g., DIPEA or triethylamine)

-

Trifluoroacetic acid (TFA) for Boc deprotection

-

Dichloromethane (DCM)

-

High-performance liquid chromatography (HPLC) for purification

Procedure:

-

Activation of Drug's Carboxylic Acid:

-

Dissolve the carboxylic acid-containing drug in an anhydrous solvent.

-

Add 1.1 equivalents of NHS and 1.1 equivalents of EDC.

-

Stir the mixture at room temperature for 1-4 hours to form the NHS ester of the drug.

-

-

Conjugation to the Linker:

-

In a separate flask, dissolve this compound in the same anhydrous solvent.

-

Add the activated drug solution to the linker solution, followed by the addition of a tertiary amine base to maintain a basic pH.

-

Stir the reaction for 3-24 hours at room temperature. Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

-

Purification of the Drug-Linker Conjugate:

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Purify the crude product using column chromatography or preparative HPLC to obtain the pure drug-linker-Boc conjugate.

-

-

Boc Deprotection (Optional):

-

Dissolve the purified drug-linker-Boc conjugate in DCM.

-

Add a solution of 20-50% TFA in DCM.

-

Stir at room temperature for 30-60 minutes.

-

Remove the TFA and DCM by rotary evaporation or under a stream of nitrogen to yield the final drug-linker-amine conjugate.

-

Logical Flow of Drug-Linker Synthesis

Caption: Synthesis and deprotection of a drug-linker conjugate.

Data Presentation: Expected Characterization and Performance Metrics

Table 2: Characterization of Functionalized Nanoparticles

| Parameter | Method | Expected Outcome for Successful Functionalization |

| Particle Size | Dynamic Light Scattering (DLS) | Slight increase in hydrodynamic diameter |

| Polydispersity Index (PDI) | DLS | PDI < 0.3, indicating a homogenous population |

| Zeta Potential | Electrophoretic Light Scattering | Shift in surface charge post-conjugation and deprotection |

| Surface Chemistry | FTIR / NMR | Appearance of characteristic peaks for the linker |

| Grafting Density | TGA / Elemental Analysis | Quantifiable amount of linker per unit mass of nanoparticles |

Table 3: Drug Loading and Release Characteristics

| Parameter | Method | Example Data to Collect |

| Drug Loading Content (%) | UV-Vis Spectroscopy / HPLC | (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100 |

| Encapsulation Efficiency (%) | UV-Vis Spectroscopy / HPLC | (Mass of drug in nanoparticles / Initial mass of drug) x 100 |

| In Vitro Drug Release | Dialysis method with HPLC quantification | Cumulative drug release (%) over time at different pH values (e.g., 7.4 and 5.5) |

| Release Kinetics | Mathematical modeling (e.g., Higuchi, Korsmeyer-Peppas) | Determination of the drug release mechanism (e.g., diffusion-controlled, swelling-controlled) |

These tables provide a framework for the systematic evaluation of drug delivery systems developed using this compound, ensuring a comprehensive characterization of their physicochemical properties and performance.

References

Application Notes and Protocols: Conjugation Chemistry of Mono-Boc-Protected Diamines

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthesis and conjugation chemistry of mono-Boc-protected diamines, which are crucial building blocks in the development of pharmaceuticals, bioconjugates, and chemical probes. The protocols outlined below cover the selective mono-protection of diamines and their subsequent conjugation to various molecules of interest through common and robust chemical reactions.

Introduction to Mono-Boc-Protected Diamines

Mono-Boc-protected diamines are versatile bifunctional linkers that possess a single primary or secondary amine protected by a tert-butyloxycarbonyl (Boc) group, leaving the other amine free for chemical modification. This differential protection allows for the sequential introduction of different molecular entities, making them invaluable in constructing complex molecular architectures. The Boc protecting group is favored due to its stability under a wide range of non-acidic conditions and its facile removal under mild acidic conditions.

Monofunctionalized diamines are essential for synthesizing biologically important pharmacophores and materials.[1][2] They are frequently used in solid-phase synthesis, where one end of the diamine is attached to a solid support, and the other is available for further functionalization.[1]

Synthesis of Mono-Boc-Protected Diamines

A common and efficient method for the selective mono-Boc protection of symmetrical and unsymmetrical diamines involves the temporary and selective protonation of one of the amino groups with an acid, followed by the addition of di-tert-butyl dicarbonate (B1257347) (Boc₂O).

Quantitative Data: Yields of Mono-Boc-Protected Diamines

The following table summarizes the yields of various mono-Boc-protected diamines synthesized using the HCl/Boc₂O method.

| Diamine | Product | Yield (%) | Reference |

| Ethylenediamine | N-Boc-ethylenediamine | 87 | [2] |

| 1,3-Diaminopropane | N-Boc-1,3-diaminopropane | 75 | [2] |

| 1,4-Diaminobutane | N-Boc-1,4-diaminobutane | 65 | [2] |

| 1,5-Diaminopentane | N-Boc-1,5-diaminopentane | 74 | [2] |

| 1,6-Diaminohexane | N-Boc-1,6-diaminohexane | 80 | [2] |

| 1,7-Diaminoheptane | N-Boc-1,7-diaminoheptane | 95 | [2] |

Experimental Protocol: Mono-Boc Protection of Diamines